

# The Dess-Martin Reagent: A Technical Guide to its Discovery, Synthesis, and Application

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Dess-Martin periodinane

Cat. No.: B144149

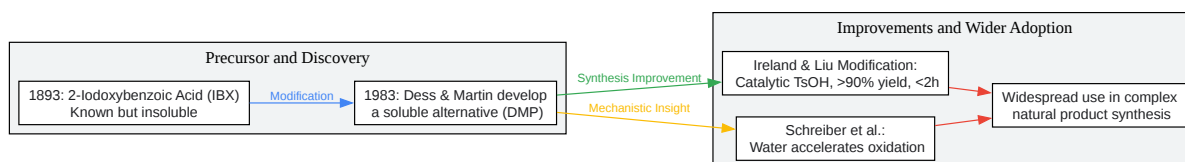
[Get Quote](#)

An in-depth technical guide for researchers, scientists, and drug development professionals.

The Dess-Martin reagent, or **Dess-Martin periodinane** (DMP), is a hypervalent iodine compound that has become an indispensable tool in modern organic synthesis.<sup>[1][2]</sup> Renowned for its mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, DMP offers significant advantages over traditional chromium- and DMSO-based oxidants.<sup>[1][3]</sup> These benefits include ambient reaction temperatures, neutral pH conditions, rapid reaction times, high yields, simplified workups, and a broad tolerance for sensitive functional groups.<sup>[1][3]</sup> This guide provides a comprehensive overview of the discovery, history, synthesis, and mechanism of the Dess-Martin reagent.

## Discovery and History

The development of the Dess-Martin reagent was a significant advancement in the field of hypervalent iodine chemistry.<sup>[2]</sup> While its precursor, 2-iodoxybenzoic acid (IBX), had been known since 1893, its poor solubility in common organic solvents limited its widespread use.<sup>[2]</sup> In 1983, American chemists Daniel Benjamin Dess and James Cullen Martin of the University of Illinois at Urbana-Champaign reported the synthesis of 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, now known as the **Dess-Martin periodinane**.<sup>[1][4]</sup> The introduction of the acetate groups rendered the new compound, DMP, much more soluble in organic solvents and more reactive than IBX, leading to its rapid adoption by the synthetic chemistry community.<sup>[1]</sup>



[Click to download full resolution via product page](#)

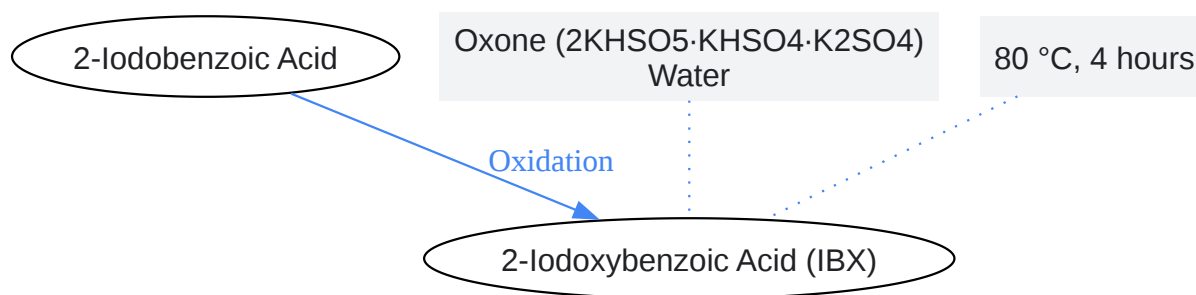
Caption: Historical development of the Dess-Martin reagent.

## Synthesis of the Dess-Martin Reagent

The synthesis of **Dess-Martin periodinane** is a two-step process starting from 2-iodobenzoic acid. The first step is the oxidation of 2-iodobenzoic acid to IBX, followed by the acylation of IBX to yield DMP.[5]

## Synthesis of 2-Iodoxybenzoic Acid (IBX)

A widely adopted and environmentally friendlier method for the synthesis of IBX involves the use of Oxone as the oxidizing agent.[1][5]

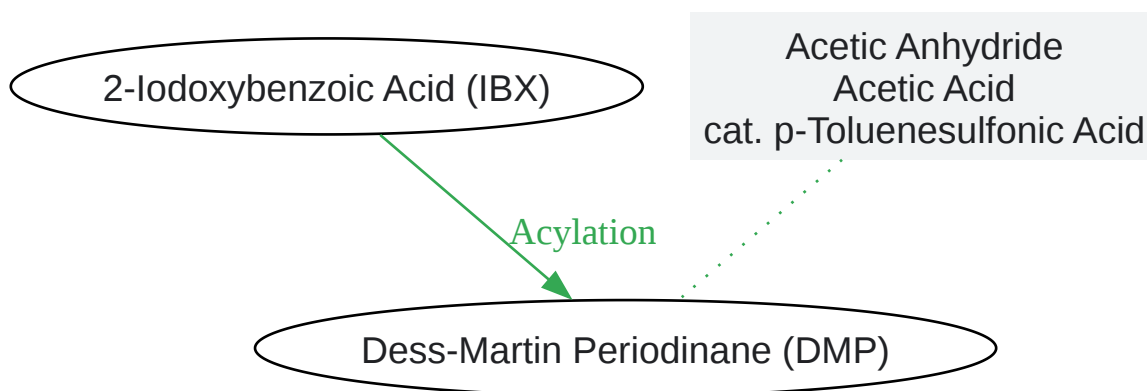


[Click to download full resolution via product page](#)

Caption: Synthesis of 2-Iodoxybenzoic Acid (IBX).

## Synthesis of Dess-Martin Periodinane (DMP)

The subsequent acylation of IBX to DMP was significantly improved by Ireland and Liu, who introduced the use of a catalytic amount of tosic acid to accelerate the reaction.[1]



[Click to download full resolution via product page](#)

Caption: Synthesis of **Dess-Martin Periodinane** (DMP).

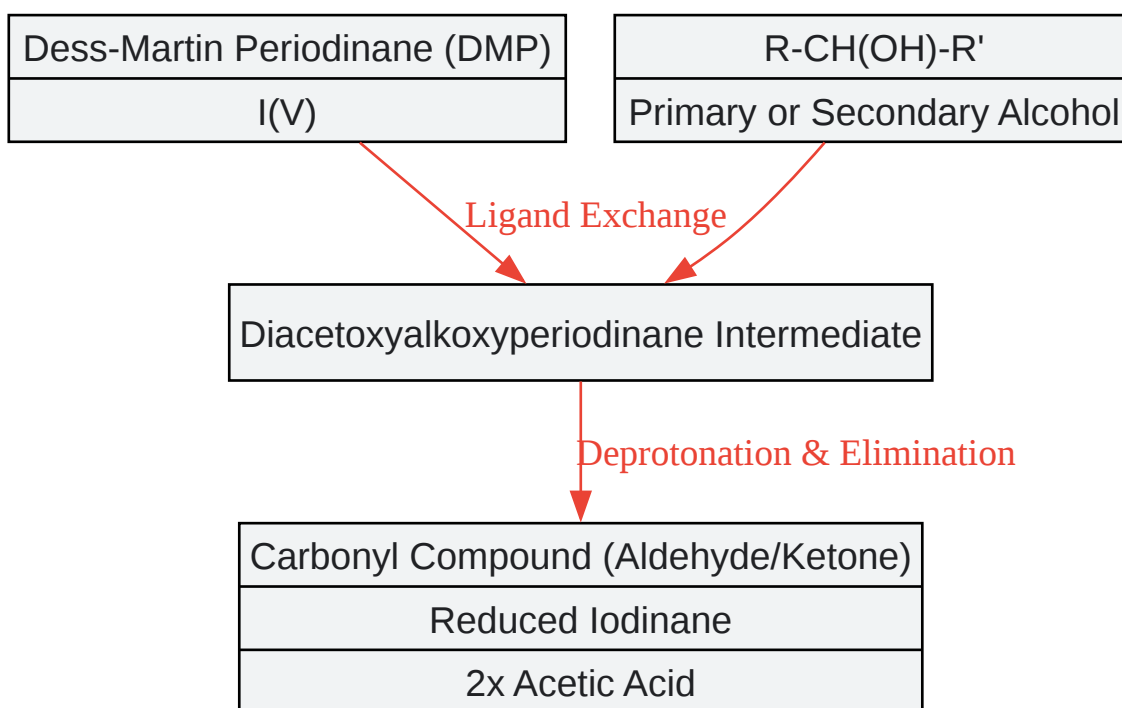
## Physicochemical Properties

Property	Value	Reference
IUPAC Name	3-Oxo-1λ5,2-benziodoxole-1,1,1(3H)-triyl triacetate	[1]
CAS Number	87413-09-0	[1]
Molecular Formula	C13H13IO8	[1]
Molar Mass	424.14 g/mol	[1]
Appearance	White crystalline powder	[1]
Melting Point	103 to 133 °C	[1]
Density	1.362 g/cm <sup>3</sup>	[1]

Note: DMP is heat- and shock-sensitive and can be explosive, particularly when impure.[6][7] It should be handled with appropriate caution.[6]

## Mechanism of Dess-Martin Oxidation

The oxidation of an alcohol with the Dess-Martin reagent proceeds through a ligand exchange pathway.<sup>[1]</sup> The alcohol displaces one of the acetate ligands on the iodine center to form a diacetoxyalkoxyperiodinane intermediate.<sup>[1]</sup> Subsequently, an acetate ion acts as a base to deprotonate the  $\alpha$ -hydrogen of the alcohol, leading to the formation of the carbonyl compound, a reduced iodinane, and acetic acid.<sup>[1]</sup> The reaction produces two equivalents of acetic acid and can be buffered with pyridine or sodium bicarbonate to protect acid-sensitive functional groups.<sup>[4]</sup> It has been shown that the presence of water can accelerate the rate of oxidation.<sup>[1]</sup><sup>[4]</sup>



[Click to download full resolution via product page](#)

Caption: Mechanism of Dess-Martin Oxidation.

## Experimental Protocols

### Preparation of 2-Iodoxybenzoic Acid (IBX)

This procedure is adapted from the method utilizing Oxone.<sup>[5]</sup>

- To a solution of Oxone (322 g, 524 mmol) in 2 L of water, add 2-iodobenzoic acid (100 g, 403 mmol).
- Stir the suspension at 80 °C for 4 hours.
- Cool the mixture to 4 °C with slow stirring.
- Filter the white precipitate and wash it sequentially with water (2 x 100 mL) and acetone (2 x 100 mL).
- Dry the resulting solid under high vacuum to yield IBX as a colorless powder (typical yield: ~87%).

## Preparation of Dess-Martin Periodinane (DMP)

This protocol is based on the improved method by Ireland and Liu.<sup>[1]</sup>

- To a flask containing IBX (e.g., 10 g, 35.7 mmol), add acetic anhydride and a catalytic amount of p-toluenesulfonic acid.
- Heat the mixture. The reaction is typically complete in under 2 hours.
- Cool the reaction mixture to allow the product to crystallize.
- Collect the solid by filtration and wash with a suitable solvent such as ether.
- Dry the product under vacuum. Yields are typically greater than 90%.

## General Procedure for the Oxidation of an Alcohol

- Dissolve the alcohol (1 equivalent) in a chlorinated solvent such as dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) or chloroform ( $\text{CHCl}_3$ ).<sup>[4]</sup>
- Add **Dess-Martin periodinane** (1.1-1.5 equivalents) to the solution at room temperature.
- Stir the reaction mixture at room temperature. The reaction is often complete in a short period.
- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, the reaction can be quenched and worked up. A typical workup involves dilution with a solvent like diethyl ether and washing with a sodium thiosulfate solution to remove the iodine byproducts, followed by an aqueous bicarbonate wash to remove acetic acid.

## Applications and Selectivity

The Dess-Martin oxidation is highly valued for its chemoselectivity. It allows for the oxidation of alcohols in the presence of various other functional groups that might be sensitive to other oxidizing agents.<sup>[1]</sup>

- Sensitive Groups: Furan rings, sulfides, vinyl ethers, and secondary amides are generally unaffected by DMP.<sup>[1][3]</sup>
- Allylic and Benzylic Alcohols: These alcohols are oxidized more rapidly than saturated alcohols.<sup>[1]</sup>
- N-Protected Amino Alcohols: DMP can oxidize N-protected amino alcohols without causing epimerization, which is a significant advantage over methods like the Swern oxidation.<sup>[1][3]</sup>
- Other Oxidations: DMP has also been employed to oxidize aldoximes and ketoximes to their corresponding aldehydes and ketones.<sup>[1]</sup>

## Safety Considerations

While DMP is a versatile and effective reagent, its potential for explosive decomposition, especially when impure or heated above 130 °C, necessitates careful handling.<sup>[6][7][8]</sup> It is recommended to use pure DMP and to handle it with appropriate personal protective equipment in a well-ventilated fume hood. Large-scale reactions are generally not recommended.<sup>[8]</sup>

## Conclusion

The discovery of the **Dess-Martin periodinane** by Daniel B. Dess and James C. Martin in 1983 revolutionized the oxidation of alcohols in organic synthesis. Its high reactivity, selectivity, and mild reaction conditions have made it a preferred reagent for the preparation of aldehydes and ketones, particularly in the context of complex molecule synthesis. While safety

precautions are necessary due to its potential instability, the advantages offered by DMP ensure its continued and widespread use in both academic and industrial research.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. Dess-Martin Oxidation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Dess-Martin reagent - Enamine [enamine.net]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. BJOC - The crystal structure of the Dess–Martin periodinane [beilstein-journals.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 8. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- To cite this document: BenchChem. [The Dess-Martin Reagent: A Technical Guide to its Discovery, Synthesis, and Application]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b144149#discovery-and-history-of-the-dess-martin-reagent]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)